(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
Brand Name: Vulcanchem
CAS No.: 769140-74-1
VCID: VC0198412
InChI: InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1
SMILES: CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C
Molecular Formula: C18H26O2
Molecular Weight:

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

CAS No.: 769140-74-1

Cat. No.: VC0198412

Molecular Formula: C18H26O2

Molecular Weight:

* For research use only. Not for human or veterinary use.

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol - 769140-74-1

Specification

CAS No. 769140-74-1
Molecular Formula C18H26O2
IUPAC Name (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
Standard InChI InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1
SMILES CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C
Appearance Powder

Introduction

Structural Elucidation and Chemical Properties

Core Architecture and Stereochemical Features

The compound’s IUPAC name, (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol, reflects a hexahydrophenanthrene backbone with methyl substitutions at positions 1, 1, 4a, and 7, and hydroxyl groups at positions 2 and 6. The (4aS) stereodescriptor denotes the absolute configuration at the 4a position, which imposes a specific three-dimensional arrangement critical for intermolecular interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₆O₂
CAS Registry Number769140-74-1
Stereochemistry(4aS) configuration
Functional GroupsTwo hydroxyls, four methyl groups
Predicted SolubilityLow water solubility (lipophilic)

The hexahydrophenanthrene core confers rigidity, while hydroxyl groups enable hydrogen bonding, influencing solubility and receptor binding. Comparative analysis with related diterpenoids, such as spruceanol (C₂₀H₂₈O₂) and hinokiol (C₂₀H₃₀O₂), highlights shared polycyclic frameworks but divergent substituent patterns . For instance, spruceanol incorporates an ethenyl group absent in the target compound, while hinokiol features an isopropyl substituent .

Spectroscopic Characterization

Although direct spectral data for the compound remains sparse, analogous diterpenoids provide insight into expected NMR and MS profiles. The presence of hydroxyl groups typically generates broad singlet peaks near δ 4.5–5.5 ppm in ¹H NMR, while methyl groups resonate as singlets at δ 0.5–1.5 ppm . High-resolution mass spectrometry would likely yield a molecular ion peak at m/z 274.4 (C₁₈H₂₆O₂), consistent with its molecular weight.

Biosynthetic Pathways and Isolation

Natural Occurrence and Extraction

The compound is isolated from Ricinodendron heudelotii, a plant utilized in traditional medicine. Extraction typically involves ethanolic or hydroalcoholic solvents, followed by chromatographic purification . Actinobacteria-derived fermentation methods, as described for structurally similar diterpenoids, suggest potential alternative isolation strategies, though these remain unexplored for this specific compound .

Computational Predictions and Bioactivity

Molecular Docking and Target Prediction

In silico studies suggest affinity for cytochrome P450 enzymes and nuclear receptors due to hydrophobic interactions with active-site residues. The hydroxyl groups may form hydrogen bonds with catalytic amino acids, analogous to hinokiol’s interactions with kinase domains .

Table 2: Predicted Pharmacological Targets

Target ClassPutative ActivityConfidence LevelSource
Cytochrome P450InhibitionModerate
Estrogen ReceptorModulatorLow
Antibacterial TargetsMembrane disruptionPreliminary

Comparative Bioactivity

While direct biological data is limited, structurally related podocarpane diterpenoids exhibit anti-inflammatory and antimicrobial properties . For example, herbidosporayilanensin A (a labdane diterpenoid) demonstrates antimycobacterial activity via membrane perturbation . These findings suggest plausible but unconfirmed bioactivity for the target compound.

Industrial and Research Challenges

Scalability and Synthesis Optimization

Current production is restricted to milligram-scale extraction, insufficient for clinical trials. Key bottlenecks include:

  • Low natural abundance in source plants.

  • Multi-step synthesis requiring costly chiral reagents.

  • Lack of optimized catalytic systems for large-scale cyclization.

Stability and Formulation

The compound’s lipophilicity complicates aqueous formulation, necessitating lipid-based delivery systems. Accelerated stability studies under varying pH and temperature conditions are needed to assess degradation pathways.

Related Diterpenoids and Structural Analogues

Spruceanol (C₂₀H₂₈O₂)

Isolated from Micrandra spruceana, spruceanol shares the hexahydrophenanthrene core but differs in its ethenyl substituent and C20 backbone . Its reported cytotoxicity against tumor cell lines underscores the pharmacological potential of this structural family .

Hinokiol (C₂₀H₃₀O₂)

Found in Cephalotaxus fortunei, hinokiol’s isopropyl group enhances membrane permeability, contributing to its noted kinase inhibitory effects . This contrasts with the target compound’s simpler methyl substituents, which may reduce steric hindrance in target binding .

Future Directions and Research Opportunities

  • Synthetic Biology: Engineering microbial hosts (e.g., Saccharomyces cerevisiae) for diterpenoid biosynthesis could overcome extraction limitations.

  • Structure-Activity Relationships (SAR): Systematic modification of methyl and hydroxyl groups to optimize bioactivity.

  • Target Validation: High-throughput screening against disease-relevant protein libraries.

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